4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and hydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as a reagent under mild conditions can be employed to achieve high yields without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol:
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its combination of a fluorophenyl group, a morpholine ring, and a triazine core, which confer distinct chemical and biological properties not found in simpler phenol derivatives .
Properties
Molecular Formula |
C20H20FN7O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H20FN7O2/c21-15-3-5-16(6-4-15)23-18-24-19(26-20(25-18)28-9-11-30-12-10-28)27-22-13-14-1-7-17(29)8-2-14/h1-8,13,29H,9-12H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
WRDJVKCIKYIANZ-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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